4-Hexyloxyphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

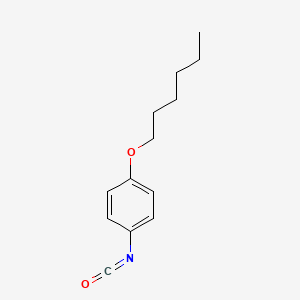

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)14-11-15/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMJWYWIVNCPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377729 | |

| Record name | 1-(Hexyloxy)-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-70-4 | |

| Record name | 1-(Hexyloxy)-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: 4-Hexyloxyphenyl Isocyanate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Alkoxy-Substituted Phenyl Isocyanates

In the landscape of modern synthetic chemistry and materials science, isocyanates (R–N=C=O) stand out as exceptionally versatile intermediates. Their highly electrophilic carbon atom makes them prime candidates for nucleophilic attack, enabling the construction of a diverse array of molecular architectures, including ureas, carbamates, and amides.[1][2] Among these, 4-alkoxyphenyl isocyanates are of particular interest due to the electronic influence of the alkoxy group and the lipophilicity conferred by the alkyl chain.

4-Hexyloxyphenyl isocyanate, the subject of this guide, serves as a critical building block in the development of liquid crystals, specialized polymers, and pharmacologically active agents. The hexyloxy tail provides solubility in organic media and can influence the self-assembly properties of resulting materials, while the phenyl isocyanate core offers a reactive handle for molecular elaboration.

This document provides a field-proven, in-depth guide to the synthesis and rigorous characterization of this compound. We will move beyond a simple recitation of steps to explore the causality behind procedural choices, ensuring a reproducible and logically sound protocol for researchers in both academic and industrial settings.

Part 1: Synthesis Strategy - A Phosgene-Free Approach via Curtius Rearrangement

The traditional route to isocyanates involves the use of phosgene or its derivatives.[3] However, due to the extreme toxicity of phosgene, its use is highly regulated and presents significant safety challenges.[3][4] Consequently, phosgene-free synthetic routes are now overwhelmingly preferred in research and development environments.[5][6][7]

Our selected strategy employs the Curtius Rearrangement , a robust and reliable thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[1][8] This method is valued for its tolerance of various functional groups and its comparatively mild, concerted reaction mechanism that proceeds with full retention of the migrating group's configuration.[1][2]

The overall synthetic pathway begins with the readily available 4-hydroxybenzoic acid and proceeds through three key stages.

Mechanistic Insight: The Curtius Rearrangement

The cornerstone of this synthesis is the thermal rearrangement of 4-hexyloxybenzoyl azide. It was once believed to be a two-step process involving a highly reactive acyl nitrene intermediate. However, extensive research supports a concerted mechanism where the migration of the aryl group and the expulsion of dinitrogen gas occur simultaneously.[1] This is crucial, as it avoids the side reactions often associated with free nitrenes.

The reaction is initiated by heating the acyl azide. This provides the activation energy for a concerted transition state, leading directly to the isocyanate product. The migration of the R-group (in this case, the 4-hexyloxyphenyl group) from the carbonyl carbon to the adjacent nitrogen atom happens with complete retention of its stereochemical and electronic configuration.[9]

Detailed Experimental Protocol

A. Safety and Precautionary Measures:

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers and irritants.[10][11][12] All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[13]

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid) or metal spatulas/pipes.

-

Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care in a fume hood.

B. Stage 1: Synthesis of 4-Hexyloxybenzoic Acid

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

-

Reaction: Add 1-bromohexane (18.2 g, 0.11 mol) to the stirring suspension.

-

Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Dissolve the crude product in 200 mL of water and acidify with 2M HCl until the pH is ~2. The white precipitate of 4-hexyloxybenzoic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

C. Stage 2 & 3: Synthesis of this compound

-

Acyl Chloride Formation: In a 250 mL flask under a nitrogen atmosphere, suspend the dry 4-hexyloxybenzoic acid (11.1 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol). Add a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).

-

Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to 70°C for 2 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-hexyloxybenzoyl chloride is used directly in the next step without further purification.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in 100 mL of dry acetone and cool the solution to 0°C in an ice bath. In a separate beaker, dissolve sodium azide (3.9 g, 0.06 mol) in 20 mL of water. Add the aqueous sodium azide solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Stir the mixture vigorously at 0°C for an additional 1.5 hours.

-

Extraction: Pour the reaction mixture into 200 mL of ice-cold water. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Caution: The acyl azide is potentially explosive; avoid heating the neat compound.

-

Curtius Rearrangement: Carefully concentrate the dried ether solution to about 50 mL. Add 100 mL of dry toluene. Distill off the remaining diethyl ether. Heat the toluene solution of the acyl azide to reflux (~110°C). Vigorous nitrogen evolution will be observed. Maintain reflux for 2 hours after gas evolution has stopped to ensure complete rearrangement.

-

Final Purification: Cool the solution and remove the toluene under reduced pressure. The residual oil is the crude this compound. Purify by vacuum distillation to obtain a clear, colorless liquid.

| Parameter | Expected Value |

| Starting Material | 4-Hydroxybenzoic Acid |

| Final Product | This compound |

| CAS Number | 32223-70-4[10] |

| Molecular Formula | C₁₃H₁₇NO₂[14] |

| Molecular Weight | 219.28 g/mol |

| Typical Overall Yield | 65-75% |

| Appearance | Colorless to pale yellow liquid |

Part 2: Structural Elucidation and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the most direct method for identifying an isocyanate. The asymmetric stretching vibration of the –N=C=O group produces an intense and unmistakable absorption band.

-

Protocol: A small drop of the neat liquid product is placed between two NaCl or KBr plates to create a thin film. The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Expected Result: The defining feature is a very strong, sharp peak in the range of 2250-2270 cm⁻¹ .[15][16][17] Its high intensity is due to the large change in dipole moment during the vibration. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting carboxylic acid and the disappearance of the azide peak (around 2140 cm⁻¹) confirm the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve ~10-20 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) for both ¹H and ¹³C NMR analysis.

-

Expected ¹H NMR Spectrum:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the alkoxy group will be upfield compared to those ortho to the isocyanate group.

-

Hexyloxy Chain Protons: A triplet for the –O–CH₂– protons will appear around 3.9-4.0 ppm. The rest of the aliphatic chain will show multiplets between ~1.3-1.8 ppm, and a terminal methyl triplet will be observed around 0.9 ppm.

-

-

Expected ¹³C NMR Spectrum:

-

Isocyanate Carbon: The N=C=O carbon typically appears in the range of 120-130 ppm .[18]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing furthest downfield.

-

Hexyloxy Chain Carbons: Six signals corresponding to the carbons of the hexyl chain will be present in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

-

Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Expected Result: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 219.13 , corresponding to the molecular formula C₁₃H₁₇NO₂.[14] Analysis of the fragmentation pattern can provide further structural confirmation.

Summary of Characterization Data

| Technique | Feature | Expected Result |

| FT-IR | Asymmetric N=C=O stretch | Strong, sharp absorption at ~2265 cm⁻¹[15][16][19] |

| C-O-C stretch | ~1250 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric) | |

| Aromatic C=C stretch | ~1600, 1510 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Two doublets (~6.8-7.2 ppm, 4H) |

| -OCH₂- Protons | Triplet (~3.9 ppm, 2H) | |

| -(CH₂)₄- Protons | Multiplets (~1.3-1.8 ppm, 8H) | |

| -CH₃ Protons | Triplet (~0.9 ppm, 3H) | |

| ¹³C NMR | N=C=O Carbon | ~125 ppm[18] |

| Aromatic Carbons | 4 signals (~115-160 ppm) | |

| Aliphatic Carbons | 6 signals (~14-68 ppm) | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 219.13[14] |

Conclusion

This guide has detailed a reliable and safe phosgene-free synthesis of this compound via the Curtius Rearrangement. By starting from 4-hydroxybenzoic acid, the target molecule can be obtained in good yield and high purity after a three-stage process. The causality behind the choice of this synthetic route lies in its safety profile and mechanistic elegance, which avoids harsh reagents and undesirable intermediates.

The prescribed characterization workflow, employing FT-IR, NMR, and Mass Spectrometry, establishes a self-validating system to unequivocally confirm the structure and purity of the final product. The insights and detailed protocols provided herein are designed to empower researchers, scientists, and drug development professionals to confidently synthesize and utilize this valuable chemical intermediate in their respective fields.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 6. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 4-(Hexyloxy)phenyl isocyanate - High purity | EN [georganics.sk]

- 11. safework.nsw.gov.au [safework.nsw.gov.au]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. cdph.ca.gov [cdph.ca.gov]

- 14. PubChemLite - this compound (C13H17NO2) [pubchemlite.lcsb.uni.lu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phenyl isocyanate(103-71-9) 13C NMR [m.chemicalbook.com]

- 19. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

A Predictive Technical Guide to the Thermal Stability and Degradation Profile of 4-Hexyloxyphenyl Isocyanate

Introduction

4-Hexyloxyphenyl isocyanate, a member of the aryl isocyanate family, is a versatile chemical intermediate with significant potential in the synthesis of advanced polymers, pharmaceuticals, and other specialty materials. Its unique structure, featuring a reactive isocyanate group and a lipophilic hexyloxy tail, imparts specific properties to the resulting products. However, the inherent reactivity of the isocyanate functional group also presents challenges related to its thermal stability and degradation. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure proper handling, storage, and application, thereby guaranteeing the integrity and performance of the final products.

This in-depth technical guide provides a predictive overview of the thermal stability and degradation profile of this compound. In the absence of extensive empirical data for this specific molecule in publicly available literature, this guide leverages established principles of isocyanate chemistry, with phenyl isocyanate serving as a primary model, to forecast its behavior under various conditions. The insights and protocols detailed herein are designed to be a self-validating framework for researchers to establish the empirical profile of this and similar compounds.

Predicted Thermal Stability of this compound

The thermal stability of an isocyanate is a critical parameter that dictates its shelf-life and processing conditions. For this compound, the primary factors influencing its stability are the highly reactive isocyanate (-NCO) group and the thermal liability of the hexyloxy ether linkage. Upon heating, isocyanates can undergo decomposition, which may involve the liberation of toxic fumes such as hydrogen cyanide and nitrogen oxides[1].

Aromatic isocyanates, as a class, are known to be more reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring[2]. The electron-donating nature of the para-alkoxy group in this compound is expected to influence the reactivity of the isocyanate group.

Analytical Approaches to Thermal Stability Assessment

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the onset temperature of decomposition and the pattern of mass loss, indicating the volatility and degradation profile. It is a crucial tool for determining the upper temperature limit for storage and handling[3][4].

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be employed to identify melting point, crystallization events, and exothermic or endothermic decomposition processes[5][6][7].

Experimental Protocols for Thermal Analysis

Below are detailed, step-by-step methodologies for conducting TGA and DSC analyses on this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which can be determined from the first derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Use a hermetic pan to contain any volatile decomposition products.

-

Experimental Conditions:

-

Place the sample pan and a reference pan (empty, sealed pan) in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of -50 °C.

-

Ramp the temperature from -50 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will reveal the glass transition temperature (Tg), melting point (Tm), and any exothermic events corresponding to degradation or polymerization.

Visualization of Thermal Analysis Workflow

Caption: Experimental workflow for assessing thermal stability.

Predicted Degradation Profile of this compound

The degradation of this compound is anticipated to proceed through several well-established pathways for aryl isocyanates. These reactions can be initiated by heat, light, or the presence of nucleophiles, particularly water.

Key Degradation Pathways

-

Hydrolysis: Isocyanates are highly susceptible to hydrolysis, reacting with water or atmospheric moisture to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine (4-hexyloxyaniline) and carbon dioxide[8]. This is a primary cause of degradation during storage and handling if the material is not kept in a dry environment[9]. The newly formed amine can then react with another isocyanate molecule to form a urea linkage[8].

-

Dimerization and Trimerization: In the absence of other reactants, isocyanates can undergo self-reaction, particularly at elevated temperatures or in the presence of certain catalysts. Dimerization leads to the formation of a uretidione, a four-membered ring structure. Trimerization results in the formation of a highly stable six-membered isocyanurate ring[10][11].

-

Reaction with Alcohols: If alcohols are present, this compound will react to form carbamates (urethanes)[8]. This is often the desired reaction in many of its applications.

Analytical Approaches for Degradation Product Identification

To identify and quantify the degradation products of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of a mixture. HPLC with a suitable detector (e.g., UV-Vis) can be used to monitor the disappearance of the parent compound and the appearance of degradation products. LC-MS provides molecular weight information, which is invaluable for the structural elucidation of unknown degradation products[12][13].

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for monitoring the functional group changes during degradation. The strong characteristic absorption band of the isocyanate group (around 2250-2275 cm⁻¹) can be monitored to follow its consumption. The appearance of new bands corresponding to amine (N-H stretching), urea (C=O and N-H stretching), or isocyanurate (C=O stretching) groups can confirm the degradation pathways[5][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the degradation products. By comparing the spectra of the degraded sample to that of the pure starting material, the formation of new species can be confirmed and their structures determined[5][7][14].

Experimental Protocol for Degradation Study

Protocol 3: Accelerated Degradation Study and Product Analysis

-

Forced Degradation:

-

Hydrolytic Degradation: Dissolve a known concentration of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile). Add a controlled amount of water and stir at room temperature. Take aliquots at various time points.

-

Thermal Degradation: Place a sample of this compound in a sealed vial under a nitrogen atmosphere and heat in an oven at a temperature determined from the TGA results (e.g., just below the Tonset of decomposition). Cool and dissolve in a suitable solvent for analysis.

-

-

Sample Preparation for Analysis:

-

For HPLC/LC-MS, dilute the aliquots from the degradation study to an appropriate concentration with the mobile phase.

-

For FTIR, cast a thin film of the sample on a suitable IR-transparent window (e.g., KBr) or analyze as a solution in an appropriate solvent.

-

For NMR, dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

-

Analytical Conditions:

-

HPLC/LC-MS: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile. Monitor the eluent with a UV detector and a mass spectrometer.

-

FTIR: Acquire spectra over the range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

-

Data Analysis:

-

Identify the degradation products by comparing their retention times, mass spectra, IR spectra, and NMR chemical shifts with those of known standards or by interpreting the spectral data.

-

Quantify the degradation products using calibration curves of reference standards, if available.

-

Visualization of Predicted Degradation Pathways

Caption: Predicted primary degradation pathways for this compound.

Data Interpretation and Discussion

The following tables summarize the predicted and expected data from the thermal analysis and degradation studies of this compound.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | To be determined | DSC | Purity assessment and processing parameter. |

| Onset of Decomposition (Tonset) | ~200-250 °C | TGA | Upper limit for safe handling and storage. |

| Temperature of Max. Decomposition Rate (Tmax) | ~250-300 °C | TGA (DTG) | Indicates the point of greatest thermal instability. |

| Glass Transition (Tg) | To be determined | DSC | Relevant for amorphous solid-state properties. |

Table 2: Predicted Degradation Products of this compound

| Degradation Pathway | Key Products | Analytical Identification |

| Hydrolysis | 4-Hexyloxyaniline, Carbon Dioxide, Disubstituted Urea | LC-MS, FTIR, NMR |

| Thermal Dimerization | Uretidione derivative | LC-MS, FTIR |

| Thermal Trimerization | Isocyanurate derivative | LC-MS, FTIR, NMR |

The presence of the hexyloxy group is not expected to fundamentally alter the primary degradation pathways common to aryl isocyanates. However, it may influence the rate of these reactions due to its electronic and steric effects. The long alkyl chain will increase the lipophilicity of the molecule and its degradation products, which should be considered when selecting chromatographic conditions for analysis.

Recommendations for Storage and Handling

Based on the predicted reactivity profile, the following recommendations are crucial for maintaining the quality and stability of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat sources. The use of an inert atmosphere (e.g., nitrogen blanket) is highly recommended to prevent hydrolysis[15].

-

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[16]. Isocyanates are known sensitizers and can cause respiratory and skin irritation[13].

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the thermal stability and degradation of this compound. By leveraging the well-documented chemistry of aryl isocyanates, particularly phenyl isocyanate, we anticipate that the primary degradation routes will involve hydrolysis, dimerization, and trimerization. The proposed analytical methodologies, including TGA, DSC, HPLC/LC-MS, FTIR, and NMR, offer a robust strategy for the empirical validation of these predictions. For professionals in research and drug development, a thorough understanding of these properties is essential for the successful application of this versatile molecule, ensuring the development of stable, safe, and effective end-products.

References

- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isocyanates analysis laboratory - Analytice [analytice.com]

- 13. aidic.it [aidic.it]

- 14. researchgate.net [researchgate.net]

- 15. 4-(Hexyloxy)phenyl isocyanate - High purity | EN [georganics.sk]

- 16. epa.gov [epa.gov]

A Technical Guide to the Solubility of 4-Hexyloxyphenyl Isocyanate in Common Organic Solvents

Executive Summary

4-Hexyloxyphenyl isocyanate is a key intermediate in organic synthesis, particularly in the development of novel polymers, bioconjugates, and pharmaceutical compounds.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will explore its physicochemical properties, present a theoretical solubility profile based on molecular structure, and provide a detailed, validated experimental protocol for researchers to determine quantitative solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior to ensure successful experimental design and scale-up.

Introduction and Strategic Importance

The isocyanate functional group (-N=C=O) is highly reactive, readily forming urethane linkages with hydroxyl groups, urea linkages with amines, and other derivatives.[3] This reactivity is the cornerstone of its utility. This compound combines this reactive moiety with a lipophilic hexyloxy tail and a rigid phenyl core, making it a versatile building block.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Homogeneity: Ensuring the isocyanate is fully dissolved in a reaction solvent is paramount to achieving predictable, uniform reaction kinetics and high yields.

-

Purification Processes: Solubility data dictates the choice of solvents for crystallization, precipitation, and chromatographic purification.

-

Formulation and Dosing: In drug development and materials science, consistent and known solubility is essential for preparing stock solutions and formulating final products.[1]

-

Safety and Handling: Proper solvent choice is crucial for safely quenching reactive spills and cleaning equipment.

This guide provides the foundational knowledge to address these practical challenges.

Physicochemical Properties and Critical Safety Considerations

Before handling this compound, a thorough understanding of its properties and associated hazards is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32223-70-4 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO₂ | Inferred |

| Molecular Weight | 219.28 g/mol | Inferred |

| Appearance | Colorless Liquid (Typical) | [6] (Analogue) |

| Classification | Aromatic Isocyanate, Ether |[4] |

Safety Profile: Isocyanates as a class are potent sensitizers and irritants.[3][7] The Safety Data Sheet (SDS) for this compound and related compounds underscores several hazards.[4][8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Reactivity: The isocyanate group is highly susceptible to nucleophilic attack by water, alcohols, and amines. It is extremely moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) at recommended temperatures (2-8 °C).[6]

Causality Behind Handling Procedures: The requirement to handle this compound in a well-ventilated fume hood, using nitrile gloves and safety glasses, is a direct consequence of its irritant properties and potential for respiratory sensitization.[8][9] The use of dry solvents and inert atmosphere techniques is mandated by the high reactivity of the isocyanate group to prevent premature degradation of the material.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

While precise quantitative data is scarce in the literature, we can predict the solubility of this compound with high confidence by analyzing its molecular structure based on the principle of "like dissolves like."[10]

The molecule can be deconstructed into three distinct regions:

-

The Hexyloxy Tail (-O-(CH₂)₅-CH₃): This long alkyl chain is nonpolar and lipophilic. It will strongly favor interactions with nonpolar solvents through van der Waals forces.

-

The Phenyl Ring (-C₆H₄-): This aromatic core is largely nonpolar but capable of pi-pi stacking interactions. It contributes to solubility in aromatic solvents like toluene and moderately polar solvents.

-

The Isocyanate Head (-N=C=O): This group is highly polar and electrophilic. It contributes to solubility in polar aprotic solvents that can stabilize its dipole.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale & Comments |

|---|---|---|---|

| Toluene | Nonpolar Aromatic | High | Excellent match for the phenyl ring and hexyloxy tail. |

| Hexanes | Nonpolar Aliphatic | High | Excellent match for the hexyloxy tail. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | High | Good balance for dissolving the entire molecule. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | High | Ether functionality is compatible with the hexyloxy group. |

| Ethyl Acetate | Moderately Polar Aprotic | High | Good general-purpose solvent for molecules of this type. |

| Acetone | Polar Aprotic | Medium | Polarity may be slightly too high for optimal interaction with the nonpolar tail. |

| Acetonitrile (ACN) | Polar Aprotic | Medium-Low | High polarity makes it a less favorable solvent for the lipophilic parts of the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Medium | Highly polar, but often a powerful solvent for a wide range of organics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Very high polarity makes it a poor match for the largely nonpolar structure. |

| Ethanol / Methanol | Polar Protic | REACTIVE | Will readily react to form an ethyl/methyl carbamate. Do not use for dissolution unless reaction is intended. |

| Water | Polar Protic | REACTIVE / INSOLUBLE | Will react at the interface to form an unstable carbamic acid, which decomposes to 4-hexyloxyaniline and CO₂. Insoluble in bulk. |

Disclaimer: This table is a predictive guide based on chemical principles. Experimental verification is required for precise quantitative applications.

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique.[10][11]

4.1 Materials and Equipment

-

This compound

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Gas-tight syringes

-

Thermostatic shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions (The "Why"): The goal is to create a solution in equilibrium with excess solid (or liquid) solute, ensuring the solvent is holding the maximum possible amount of the compound at a given temperature.

-

Step 1.1: Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical; a good starting point is ~50-100 mg.

-

Step 1.2: Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent (e.g., 2.00 mL).

-

Step 1.3: Tightly cap the vial. Prepare a triplicate set for each solvent to ensure statistical validity.

-

-

Equilibration (The "Why"): Dissolution is not instantaneous. The system requires sufficient time and agitation to reach thermodynamic equilibrium.

-

Step 2.1: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Step 2.2: Agitate the vials for a minimum of 24 hours. Visual inspection should confirm that excess, undissolved isocyanate remains. If all solute dissolves, more must be added and the equilibration restarted.

-

-

Phase Separation (The "Why"): It is crucial to analyze only the liquid portion (the supernatant) without any undissolved solute, which would artificially inflate the measured concentration.

-

Step 3.1: Remove the vials from the shaker and let them stand for 1 hour to allow coarse material to settle.

-

Step 3.2: Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet all undissolved material.

-

-

Sample Analysis (The "Why"): The concentration of the clear supernatant must be determined accurately. HPLC is an ideal method due to its sensitivity and specificity.

-

Step 4.1: Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Step 4.2: Carefully withdraw an aliquot of the clear supernatant from a centrifuged vial.

-

Step 4.3: Perform a large, precise dilution of the aliquot into a known volume of the same solvent to bring its concentration within the range of the calibration curve.

-

Step 4.4: Analyze the diluted sample and the calibration standards by HPLC.

-

Step 4.5: Use the calibration curve to determine the exact concentration of the diluted sample, then back-calculate to find the concentration of the original saturated solution.

-

4.3 Calculation of Solubility

The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound is a molecule with dichotomous properties: a large nonpolar segment and a highly polar, reactive functional group. This structure leads to high solubility in nonpolar and moderately polar aprotic solvents like toluene, hexanes, and dichloromethane. Conversely, it exhibits limited solubility in highly polar aprotic media and reacts readily with protic solvents such as alcohols and water. For applications requiring precise concentrations, the theoretical predictions presented here should be confirmed using the detailed quantitative experimental protocol provided. Adherence to strict safety and handling protocols is mandatory due to the hazardous nature of isocyanates.

References

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. How Isocyanates Revolutionize Biopharmaceutical Exteriors? [eureka.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-(Hexyloxy)phenyl isocyanate - High purity | EN [georganics.sk]

- 5. 4-(HEXYLOXY)PHENYL ISOCYANATE | 32223-70-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Hexyloxyphenyl Isocyanate Derivatives

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-hexyloxyphenyl isocyanate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. We navigate the critical path from rational synthesis and derivative design to the intricate process of single-crystal growth. This document elucidates the theoretical underpinnings and practical execution of Single-Crystal X-ray Diffraction (SC-XRD), from data collection to structure solution and refinement. Emphasis is placed on the interpretation of crystal structures, with a focus on decoding the complex network of intermolecular interactions that dictate solid-state properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to bridge the gap between molecular design and solid-state characterization.

Introduction: The Significance of Solid-State Structure

The this compound scaffold is a versatile building block in modern chemistry. The isocyanate group (-N=C=O) is a highly reactive electrophile, readily forming stable urea or thiourea derivatives upon reaction with primary or secondary amines.[1][2] These derivatives are prevalent in drug discovery, serving as key pharmacophores that can form multiple hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[3][4]

However, the molecular structure alone does not define a compound's ultimate utility. The arrangement of molecules in the solid state—the crystal structure—governs a cascade of critical physicochemical properties, including solubility, stability, bioavailability, and mechanical behavior.[5][6] For pharmaceutical development, an exhaustive understanding of the crystalline landscape is not merely academic; it is a prerequisite for selecting a viable drug candidate.[5][7] Crystal structure analysis provides the atomic-resolution blueprint necessary to understand and predict these properties, making it an indispensable tool in rational drug design.[4][8]

This guide provides a holistic overview of the workflow, from the synthesis of materials to the final analysis of their three-dimensional crystalline architecture.

Synthesis and Derivatization: Crafting the Molecules of Interest

The journey begins with the synthesis of high-purity starting materials. The parent compound, this compound, serves as the electrophilic precursor for a library of derivatives.[9] The true power of this scaffold lies in the diversity of functional groups that can be introduced via the formation of urea and thiourea linkages.

Rationale for Derivative Selection

The choice of amine or thiol reactants is a strategic decision. By varying the substituent (R-group) on the nucleophilic amine, we can systematically modulate properties such as hydrogen bonding potential, steric bulk, and lipophilicity. This allows for a targeted exploration of the structure-property landscape. For instance, introducing hydrogen bond donors and acceptors can encourage specific, predictable packing motifs, a core principle of crystal engineering.[10]

Experimental Protocol: Synthesis of a Model Urea Derivative

This protocol details the synthesis of a representative N-aryl urea derivative, a common and highly effective reaction.

Objective: To synthesize N-(4-hexyloxyphenyl)-N'-(phenyl)urea.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous acetone (solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Ice bath

Procedure:

-

Preparation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone in a round-bottom flask under ambient temperature.

-

Nucleophilic Addition: In a separate vessel, dissolve aniline (1.0 eq) in anhydrous acetone. Add this solution dropwise to the stirred isocyanate solution. The isocyanate group is highly electrophilic, and the reaction is often exothermic; an ice bath can be used to control the reaction temperature if necessary.[2]

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours.[3] The progress can be monitored using Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the isocyanate.

-

Isolation: Upon completion, the urea product, which is often poorly soluble in acetone, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at 60-65 °C for 2 hours to yield the final N,N'-disubstituted urea derivative.[3]

A similar protocol can be followed for thiourea synthesis using isothiocyanates or appropriate thiocarbonyl sources.[11][12]

The Art of Crystallization: From Solution to Single Crystal

The most significant bottleneck in crystal structure analysis is often the growth of a high-quality single crystal.[13] A suitable crystal should be a single, well-formed entity, free of defects, typically between 0.1 and 0.3 mm in each dimension. The process is as much an art as a science, often requiring systematic screening of various conditions.[14]

Principles of Crystallization

Crystallization from a solution is induced by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[13] This can be achieved through several methods, with the goal of allowing molecules to slowly and orderly assemble into a crystal lattice.[15]

Common Crystallization Techniques

-

Slow Solvent Evaporation: This is the simplest and most common method.[14] A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.

-

Slow Cooling: This technique leverages the fact that most organic compounds are more soluble in hot solvents. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed, causing the compound to crystallize out.[15]

-

Vapor Diffusion: This method involves placing a concentrated drop of the compound's solution on a platform inside a sealed chamber that also contains a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). The "good" solvent from the drop slowly diffuses into the vapor phase and then into the anti-solvent reservoir, while the anti-solvent vapor diffuses toward the drop. This gradual change in solvent composition reduces the compound's solubility, promoting crystal growth.[15]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[16]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. It should not be too soluble (or it won't crystallize) nor too insoluble (or it won't dissolve).

-

Prepare a Saturated Solution: Add the purified compound to a small, clean glass vial. Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves.

-

Induce Supersaturation: Add a tiny amount more of the solid to create a nearly saturated solution. Alternatively, if the solution is clear, allow a small amount of solvent to evaporate to reach saturation.

-

Incubation: Cover the vial with a cap, or with paraffin film pierced with a few small holes from a needle. This controls the rate of evaporation.

-

Patience: Place the vial in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from a few days to several weeks.

The choice of technique depends heavily on the properties of the molecule and often requires empirical screening.[16]

Caption: Decision workflow for selecting a primary crystallization method.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[17][18] The method is based on the principle that a crystal acts as a three-dimensional diffraction grating for X-rays.[18] When a monochromatic X-ray beam strikes the crystal, it is diffracted in specific directions, creating a unique pattern of reflections. The positions and intensities of these reflections contain the information needed to reconstruct the electron density, and thus the atomic structure, within the crystal's unit cell.

From Crystal to Structure: The SC-XRD Workflow

The process of determining a crystal structure is a multi-stage computational and experimental endeavor.[19]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and exposed to a focused X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[18][20]

-

Data Processing: The raw images are processed to locate and measure the intensity of each diffraction spot.[19] These intensities are corrected for various experimental factors and are then used to determine the unit cell dimensions and space group symmetry of the crystal.

-

Structure Solution: This is the most critical computational step. The "phase problem" arises because while we measure the intensities (related to the amplitude) of the diffracted waves, their phase information is lost.[21] Methods like direct methods use statistical relationships between intensities to generate initial phase estimates, leading to a preliminary electron density map.[21]

-

Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares process, where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[21][22][23]

Caption: The experimental and computational workflow of SC-XRD.

Interpreting the Crystal Structure: From Data to Knowledge

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains the unit cell parameters, space group, atomic coordinates, and other essential metadata. From this file, we can extract a wealth of chemical knowledge.

Molecular Geometry

The primary result is the precise geometry of the molecule in the solid state, including all bond lengths, bond angles, and torsion angles.[17][18] This allows for the confirmation of the molecular connectivity and an analysis of its conformation. For 4-hexyloxyphenyl derivatives, this reveals the planarity of the aromatic rings, the conformation of the flexible hexyloxy tail, and the geometry around the urea or thiourea linkage.

Intermolecular Interactions: The Architects of the Crystal

The true power of crystal structure analysis lies in its ability to reveal the network of non-covalent interactions that hold the crystal together.[10][24] These interactions dictate the packing efficiency and stability of the crystal.

-

Hydrogen Bonds: In urea and thiourea derivatives, the N-H groups are excellent hydrogen bond donors, while the carbonyl (C=O) or thiocarbonyl (C=S) groups are strong acceptors. The resulting N-H···O or N-H···S hydrogen bonds are typically the dominant structure-directing interactions, often forming predictable chains or tapes.

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions contribute significantly to the cohesive energy of the crystal.

-

van der Waals Forces: These weaker, non-directional forces, including interactions involving the aliphatic hexyloxy chain, play a crucial role in filling space efficiently and maximizing packing density.[25]

Caption: Hierarchy of common intermolecular interactions in crystals.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[26][27] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density.[28] By mapping properties like the normalized contact distance (dnorm) onto this surface, we can generate a vivid, color-coded picture of intermolecular contacts.[29][30]

-

Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), which are characteristic of strong interactions like hydrogen bonds.

-

Blue regions represent longer contacts.

-

White areas denote contacts around the van der Waals separation.

This analysis provides a holistic view of the packing environment and can be decomposed into 2D "fingerprint plots" that quantify the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the overall packing.[26][30]

Data Management and Dissemination

Data Presentation

For comparative studies of a series of derivatives, it is essential to present key crystallographic data in a clear, tabular format. This allows for the rapid assessment of structural trends across the series.

Table 1: Example Crystallographic Data for a Series of 4-Hexyloxyphenyl Urea Derivatives

| Parameter | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Cl) |

|---|---|---|---|

| Formula | C₁₉H₂₄N₂O₂ | C₂₀H₂₆N₂O₂ | C₁₉H₂₃ClN₂O₂ |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pnma | P2₁/n |

| a (Å) | 10.123 | 15.456 | 8.987 |

| b (Å) | 8.456 | 7.890 | 12.345 |

| c (Å) | 21.789 | 16.123 | 18.765 |

| β (°) | 95.67 | 90 | 92.34 |

| Volume (ų) | 1854.3 | 1965.4 | 2081.1 |

| Final R₁ [I > 2σ(I)] | 0.045 | 0.051 | 0.048 |

| wR₂ (all data) | 0.112 | 0.134 | 0.121 |

| Key H-Bond (Donor-Acceptor) | N-H···O=C | N-H···O=C | N-H···O=C |

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[31][32][33] It is an invaluable, curated resource containing over a million structures.[34][35] Depositing new structures in the CSD is a standard practice that ensures the data is preserved, validated, and made available to the global scientific community. The CSD also provides powerful software tools for searching and analyzing crystal packing motifs and intermolecular interactions across vast datasets, enabling knowledge-based crystal engineering.[24][32]

Conclusion

The crystal structure analysis of this compound derivatives is a multifaceted process that provides unparalleled insight into their solid-state behavior. By integrating rational synthesis, meticulous crystallization, and rigorous X-ray diffraction analysis, we can construct a detailed three-dimensional picture of molecular and supramolecular architecture. This knowledge is not merely descriptive; it is predictive. Understanding the interplay of intermolecular forces allows us to rationalize observed properties and, more importantly, to design new molecules with tailored solid-state characteristics. For professionals in drug development and materials science, mastering these techniques is fundamental to transforming promising molecules into functional, real-world products.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. asianpubs.org [asianpubs.org]

- 4. zienjournals.com [zienjournals.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. rjptonline.org [rjptonline.org]

- 7. migrationletters.com [migrationletters.com]

- 8. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Hexyloxy)phenyl isocyanate - High purity | EN [georganics.sk]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]

- 15. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. portlandpress.com [portlandpress.com]

- 20. selectscience.net [selectscience.net]

- 21. fiveable.me [fiveable.me]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 27. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 28. crystalexplorer.net [crystalexplorer.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 32. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 33. lib.umassd.edu [lib.umassd.edu]

- 34. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 35. Cambridge Structural Database | re3data.org [re3data.org]

Quantum Chemical Investigations of 4-Hexyloxyphenyl Isocyanate: A Technical Guide for Researchers

Introduction: The Isocyanate Moiety in Modern Chemistry

Isocyanates are a highly versatile class of organic compounds characterized by the -N=C=O functional group. Their significance in synthetic chemistry is profound, primarily serving as essential building blocks for polyurethanes, which are ubiquitous in coatings, adhesives, and foams.[1][2] Beyond polymer science, the unique reactivity of the isocyanate group makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The electrophilic nature of the carbon atom, positioned between two highly electronegative atoms (nitrogen and oxygen), dictates the reactivity of isocyanates, making them susceptible to nucleophilic attack.[2]

This guide focuses on 4-hexyloxyphenyl isocyanate, an aromatic isocyanate featuring a hexyloxy substituent at the para position of the phenyl ring. The presence of this alkoxy group is anticipated to modulate the electronic properties and, consequently, the reactivity of the isocyanate moiety. Understanding these properties at a quantum mechanical level is crucial for predicting reaction outcomes, designing novel catalysts, and developing new applications for this compound.

This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to investigate this compound. We will delve into the theoretical foundations, practical computational workflows, and the interpretation of calculated molecular properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to gain deeper insights into the behavior of substituted isocyanates.

Theoretical Framework: Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the electronic structure and properties of molecules.[4][5] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for investigating relatively large molecules like this compound.

The choice of functional and basis set is a critical aspect of any DFT study. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that often provides reliable results for organic molecules.[4][6] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is commonly employed. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4][5]

Molecular Properties and Reactivity Descriptors

A comprehensive quantum chemical investigation of this compound involves the calculation and analysis of several key molecular properties and reactivity descriptors.

Optimized Molecular Geometry

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be correlated with experimental IR spectra, aiding in the identification and characterization of the molecule. The strong, characteristic stretching vibration of the isocyanate (-N=C=O) group is a key feature to analyze.[4]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule is more easily excited, and thus more reactive.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential.

-

Red (Negative) Regions: Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms.

-

Blue (Positive) Regions: Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The carbon atom of the isocyanate group is a primary site for nucleophilic attack.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule.[7] These descriptors provide a more quantitative measure of reactivity compared to a purely qualitative analysis of the FMOs.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to changes in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher softness indicates greater reactivity. |

| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a molecule to accept electrons. |

Table 1: Global Reactivity Descriptors and their Interpretation.

Experimental Protocols: A Computational Workflow

The following section outlines a detailed, step-by-step methodology for conducting a quantum chemical investigation of this compound using a computational chemistry software package like Gaussian.

Step 1: Molecule Building and Initial Geometry

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: DFT Geometry Optimization

-

Set up a DFT calculation for geometry optimization.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Opt (for optimization), Freq (to calculate vibrational frequencies), SCF=Tight (for a stricter convergence criterion).

-

Submit the calculation and allow it to converge.

Step 3: Analysis of Results

-

Verify Optimization: Check the output file to ensure the calculation has converged successfully and that there are no imaginary frequencies.

-

Extract Geometric Parameters: Measure key bond lengths, bond angles, and dihedral angles from the optimized structure.

-

Analyze Vibrational Frequencies: Visualize the vibrational modes and compare the calculated frequencies with experimental IR data if available. Pay close attention to the -N=C=O stretching frequency, which is typically observed in the range of 2250-2280 cm-1.

-

Examine FMOs: Visualize the HOMO and LUMO to understand their spatial distribution. Note the energy of each orbital and calculate the HOMO-LUMO gap.

-

Generate MEP Map: Create a Molecular Electrostatic Potential map to identify regions of high and low electron density.

Step 4: Calculation of Reactivity Descriptors

-

Using the HOMO and LUMO energies obtained from the DFT calculation, calculate the global reactivity descriptors as outlined in Table 1.

Visualization of Computational Workflow

Caption: A typical workflow for the quantum chemical investigation of this compound.

Illustrative Data and Interpretation

The following table presents illustrative calculated data for this compound, based on typical values for similar molecules, to demonstrate the type of results obtained from the described workflow.

| Property | Illustrative Value | Interpretation |

| -N=C=O Stretch Freq. | ~2270 cm-1 | Strong, characteristic absorption in the IR spectrum. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests good kinetic stability. |

| Chemical Potential (μ) | -3.85 eV | Reflects the escaping tendency of electrons. |

| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron distribution. |

| Electrophilicity (ω) | 2.79 eV | Quantifies the molecule's ability to act as an electrophile. |

Table 2: Illustrative Quantum Chemical Data for this compound.

The hexyloxy group (-OC6H13) is an electron-donating group due to the lone pairs on the oxygen atom. This donation of electron density into the phenyl ring is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenyl isocyanate. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity. The MEP map would visually confirm this, showing increased negative potential on the aromatic ring and the oxygen atom of the ether linkage.

Applications in Drug Development and Materials Science

The insights gained from quantum chemical investigations of this compound have significant practical implications:

-

Reaction Mechanism Studies: By calculating transition state energies, it is possible to elucidate the mechanisms of reactions involving the isocyanate group, such as urethane formation.[8] This knowledge is crucial for optimizing reaction conditions and developing new catalysts.

-

Predicting Reactivity: The calculated reactivity descriptors can be used to predict how this compound will react with different nucleophiles. This is particularly valuable in the synthesis of novel compounds for drug discovery, where the isocyanate may be used as a linker or a reactive handle.

-

Structure-Property Relationships: By systematically modifying the substituents on the phenyl ring and calculating the resulting electronic properties, it is possible to establish quantitative structure-property relationships (QSPRs). This can guide the design of new isocyanate-based materials with tailored properties.

-

Spectroscopic Characterization: The predicted IR and NMR spectra can aid in the experimental characterization of newly synthesized derivatives of this compound, confirming their structure and purity.[9]

Conclusion

Quantum chemical investigations, particularly those employing Density Functional Theory, provide a powerful and insightful approach to understanding the structure, reactivity, and electronic properties of this compound. By following a systematic computational workflow, researchers can obtain a wealth of information that is often difficult or impossible to determine through experimental means alone. The calculated molecular properties and reactivity descriptors serve as a valuable guide for the rational design of new molecules and materials, accelerating innovation in fields ranging from medicinal chemistry to polymer science. This technical guide provides a foundational framework for researchers to embark on their own computational studies of this versatile and important class of chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Hexyloxyphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for the laboratory-scale handling of 4-Hexyloxyphenyl isocyanate. As a senior application scientist, the following protocols and recommendations are synthesized from established safety principles for aromatic isocyanates and are designed to foster a proactive safety culture within research and development environments. The core philosophy of this guide is not merely procedural compliance, but a deep understanding of the inherent risks and the rationale behind each safety measure.

Understanding the Hazard Profile of this compound

This compound is an aromatic isocyanate, a class of compounds known for their high reactivity and potential health hazards. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles, including water, alcohols, and amines. This reactivity is the basis for their utility in the synthesis of polyurethanes and other polymers, but it also underlies their toxicity.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The primary health concerns associated with aromatic isocyanates are respiratory and dermal sensitization.[2] Inhalation of isocyanate vapors or aerosols can lead to occupational asthma, a potentially irreversible condition.[2] Dermal contact can cause skin irritation, and in some cases, may also contribute to respiratory sensitization.[2] Therefore, minimizing all routes of exposure is paramount.

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective strategy for managing the risks associated with this compound is to implement the hierarchy of controls. This approach prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: In a research and development context, the complete elimination of this compound may not be feasible if it is a critical reagent. However, it is prudent to continually evaluate if less hazardous alternatives could achieve the desired scientific outcome.

-

Engineering Controls: This is the most critical line of defense in a laboratory setting. All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.

-

Administrative Controls: These are work practices and procedures designed to reduce exposure. This includes developing and strictly adhering to a written Standard Operating Procedure (SOP) for handling this compound, providing comprehensive training to all personnel, and clearly labeling work areas where this chemical is used.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The correct selection and use of PPE are non-negotiable when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Nitrile or butyl rubber gloves. Double gloving is recommended. | Provides a barrier against skin contact, which can cause irritation and sensitization. |

| Body Protection | A lab coat, fully buttoned, with long sleeves. Consider a chemically resistant apron. | Protects against accidental spills and splashes. |